
4-Pyrimidinol,1,6-dihydro-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidinol,1,6-dihydro-5-nitro- is a heterocyclic compound with the molecular formula C4H5N3O3. It is a derivative of pyrimidine, characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 4-position. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol,1,6-dihydro-5-nitro- typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of 4-hydroxypyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Pyrimidinol,1,6-dihydro-5-nitro- may involve continuous flow nitration processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4-Pyrimidinol,1,6-dihydro-5-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pyrimidinone derivatives.
Reduction: Formation of 4-pyrimidinol,1,6-dihydro-5-amino- derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
4-Pyrimidinol,1,6-dihydro-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Pyrimidinol,1,6-dihydro-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
相似化合物的比较
4-Pyrimidinol,1,6-dihydro-5-nitro- can be compared with other similar compounds such as:
4-Pyrimidinol,1,6-dihydro-5-amino-: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
4-Pyrimidinol,1,6-dihydro-5-chloro-:
4-Pyrimidinol,1,6-dihydro-5-methyl-: The presence of a methyl group influences its hydrophobicity and reactivity.
The uniqueness of 4-Pyrimidinol,1,6-dihydro-5-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C4H5N3O3 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC 名称 |
5-nitro-1,4-dihydropyrimidin-6-ol |
InChI |
InChI=1S/C4H5N3O3/c8-4-3(7(9)10)1-5-2-6-4/h2,8H,1H2,(H,5,6) |
InChI 键 |
MRIWSMWBGXUUDZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(NC=N1)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



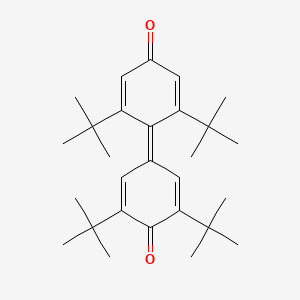
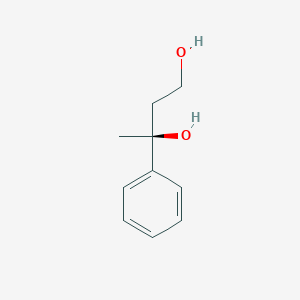

![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)

![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
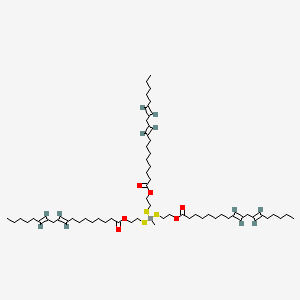
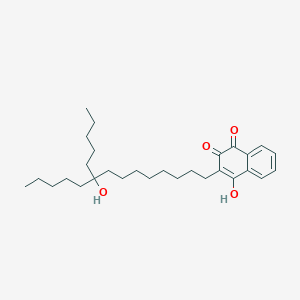
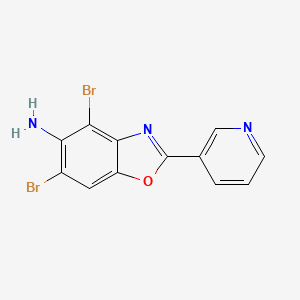
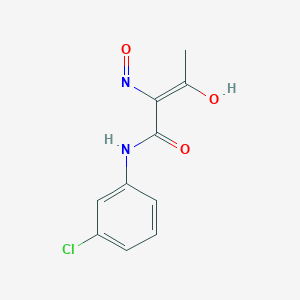
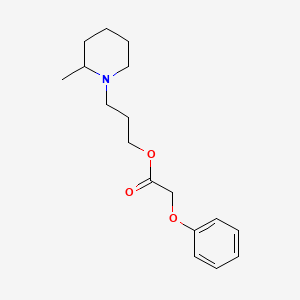
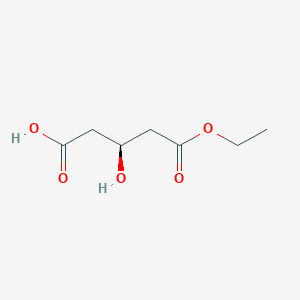
![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
